4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline
Description
Historical Context of Development
The synthesis of 4-[3-(pyrrolidin-1-yl)propanesulfonyl]aniline represents a convergence of two distinct chemical lineages: aniline derivatives and sulfonamide-containing compounds. Aniline-based structures have been foundational in organic chemistry since the 19th century, serving as precursors for dyes, polymers, and pharmaceuticals. The introduction of sulfonyl groups to aniline frameworks gained prominence in the mid-20th century with the development of sulfa drugs, which demonstrated broad antimicrobial activity.
The specific incorporation of a pyrrolidine moiety into the sulfonylpropyl side chain reflects modern medicinal chemistry strategies to enhance blood–brain barrier permeability and receptor binding affinity. Early analogs, such as 4-(pyrrolidin-1-yl)aniline (CAS RN 2632-65-7), were investigated for their basicity and electronic effects on aromatic systems. The addition of the propanesulfonyl group in the 4-position of the aniline ring, as seen in this compound, represents a deliberate structural optimization to balance lipophilicity and aqueous solubility—a critical consideration in CNS drug design.
Position in Contemporary Chemical Research
In current research paradigms, this compound occupies a niche role in the following areas:
- Receptor-Targeted Drug Discovery : Its structural features align with pharmacophores for G protein-coupled receptors (GPCRs), particularly those involving sulfonamide–arginine interactions in binding pockets.
- Synthetic Intermediate : The molecule serves as a precursor for more complex architectures in heterocyclic chemistry, enabling access to fused-ring systems through cyclization reactions.
- Physicochemical Profiling : Researchers utilize it as a model compound for studying the effects of sulfonamide substitution patterns on LogP, polar surface area (PSA), and metabolic stability.
A comparative analysis of its molecular properties against related structures reveals distinct advantages:
| Property | This compound | 4-(Pyrrolidin-1-yl)aniline |
|---|---|---|
| Molecular Formula | C13H20N2O2S | C10H14N2 |
| Molecular Weight (g/mol) | 268.38 | 162.23 |
| Calculated LogP | 1.82 | 1.15 |
| Polar Surface Area (Ų) | 76.34 | 24.71 |
This data, derived from supplier specifications and PubChem computations, highlights enhanced polarity and molecular complexity compared to its simpler analog.
Significance in Medicinal Chemistry and Drug Design
The compound's design incorporates three critical elements for modern drug development:
- Sulfonamide Linkage : Provides hydrogen-bonding capacity and improves solubility through interaction with aqueous environments.
- Pyrrolidine Ring : Contributes to conformational restriction and enhances binding to amine-recognizing receptors via its tertiary nitrogen.
- Aniline Core : Serves as an electron-rich aromatic platform for further functionalization through electrophilic substitution reactions.
In the context of CB1 receptor antagonist development, similar structures have demonstrated the importance of sulfonamide groups in modulating receptor residence times and binding kinetics. While this compound itself has not been directly reported in clinical candidates, its structural analogs show promise in addressing metabolic disorders and neuropathic pain through peripheral CB1 antagonism.
Research Evolution Timeline
Key milestones in the compound's scientific trajectory include:
- 2011 : Conceptual groundwork laid through PMC analyses of sulfonamide roles in blood–brain barrier penetration.
- 2017 : Journal of Medicinal Chemistry reports on imidazole-carboxamide derivatives with similar sulfonamide-pyrrolidine motifs, validating their GPCR targeting potential.
- 2025 : Commercial availability expands through suppliers like Fujifilm Wako and MolCore, enabling broader academic/industrial access.
Compound Classification in Scientific Literature
This molecule is systematically categorized across databases as:
- IUPAC Class : Substituted benzenesulfonamides
- Therapeutic Interest : Preclinical investigational agent (neuropharmacology)
- Structural Family : N-alkyl-pyrrolidine sulfonamides
Its classification reflects hybrid characteristics of both small-molecule drugs and synthetic intermediates, bridging medicinal chemistry and organic synthesis disciplines.
Properties
IUPAC Name |
4-(3-pyrrolidin-1-ylpropylsulfonyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEBBVBTJPAIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
Photoredox catalysis has emerged as a robust method for C–S bond formation under mild conditions. A modified procedure from employs [Ir(dF(CF3)ppy)₂(dtbpy)]PF₆ (1 mol%) as a photocatalyst, potassium persulfate (3 equiv) as an oxidant, and sodium 3-(pyrrolidin-1-yl)propanesulfinate (5 equiv) in a 10:1 MeCN/H₂O solvent system. The reaction proceeds via a radical chain mechanism:
- Photoexcitation : The Ir(III) catalyst absorbs blue light (450–470 nm), generating an excited-state Ir(III)* species.
- Oxidation : Ir(III)* oxidizes the sulfinate salt (RSO₂⁻) to a sulfonyl radical (RSO₂- ).
- Radical Coupling : The sulfonyl radical reacts with the aniline substrate, forming a C–S bond.
- Aromatic Substitution : The intermediate undergoes rearomatization to yield the sulfonylated product.
Optimization and Scope
- Catalyst Loading : Reducing the photocatalyst to 0.5 mol% decreased yield by 22%, indicating the necessity of full loading for efficient radical generation.
- Solvent Effects : Increasing H₂O content beyond 10% led to precipitation of the aniline substrate, while lower ratios slowed reaction kinetics.
- Substrate Compatibility : Electron-rich anilines (e.g., 4-methylaniline) achieved yields >80%, whereas electron-deficient analogs (e.g., 4-nitroaniline) required extended reaction times (96 h) for 45% conversion.
Direct Sulfonylation Using Sulfonyl Chlorides
Synthesis of 3-(Pyrrolidin-1-yl)propanesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via a two-step protocol adapted from:
- Sulfinic Acid Preparation : 3-(Pyrrolidin-1-yl)propanethiol (1.0 equiv) is oxidized with Oxone® (2.2 equiv) in MeOH/H₂O (1:1) at 0°C to room temperature, yielding the sulfinic acid (74% isolated).
- Chlorination : The sulfinic acid is treated with PCl₅ (1.5 equiv) in dichloromethane (DCM) at −20°C, affording the sulfonyl chloride in 68% yield.
Coupling with 4-Aminobenzenesulfonamide
The sulfonyl chloride (1.1 equiv) reacts with 4-aminobenzenesulfonamide (1.0 equiv) in the presence of N,N-diethylaniline (1.1 equiv) as a base:
- Conditions : DCM, 0°C to room temperature, 12 h.
- Workup : The crude product is purified via silica gel chromatography (0–60% ethyl acetate in petroleum ether), yielding 4-[3-(pyrrolidin-1-yl)propanesulfonyl]aniline as a white solid (63%).
Modular Assembly of the Pyrrolidine-Propanesulfonyl Moiety
Nitrone-Based Pyrrolidine Synthesis
Building on, the pyrrolidine ring is constructed via cyclization of a hydroxylamine intermediate:
- Nitrone Formation : Reaction of 4-nitrobenzaldehyde with N-hydroxypropylamine in ethanol forms a stable nitrone (Rf = 0.36 in 20% ethyl acetate/petroleum ether).
- Cyanation : Treatment with trimethylsilyl cyanide (TMSCN, 1.2 equiv) yields a trans-addition product (dr > 20:1), confirmed by X-ray crystallography.
- Reduction and Sulfonylation : Hydrogenation over Raney Ni (H₂, 50 psi) removes the nitro group, followed by sulfonylation using propanesulfonyl chloride (1.05 equiv) to install the sulfone.
Comparison of Modular vs. Direct Methods
| Parameter | Modular Assembly | Direct Sulfonylation |
|---|---|---|
| Total Steps | 5 | 2 |
| Overall Yield (%) | 32 | 63 |
| Purification Method | Column Chromatography | Recrystallization |
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The target compound’s propanesulfonyl linker distinguishes it from direct sulfonyl-linked analogs (e.g., 4-(piperidin-1-ylsulfonyl)aniline ), which may alter steric and electronic profiles.
- Substitution patterns (e.g., methoxy at C3 in ) influence electronic density and binding affinity in biological systems.
Key Observations :
- Reductive amination and sulfonylation are common strategies for pyrrolidine-containing analogs .
- Propoxy-linked derivatives (e.g., compound 40b ) achieve higher yields (quantitative conversion in some cases) compared to sulfonamide analogs.
Physicochemical and Spectral Properties
Biological Activity
4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline, also known by its chemical identifier and CAS number 1275283-14-1, is a sulfonamide compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyrrolidine ring attached to a propanesulfonyl group, which is further linked to an aniline moiety. The compound's molecular formula is C₁₃H₁₈N₂O₂S, with a molecular weight of 270.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the modulation of signaling pathways involved in inflammation and cell proliferation. The sulfonamide group may facilitate interactions with enzymes or receptors that are crucial in various biological processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It could potentially modulate the activity of receptors related to immune response and cellular growth.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
Antimicrobial Properties
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The specific activity of this compound against various bacterial strains needs further exploration, but preliminary data suggest potential effectiveness due to structural similarities with known antimicrobial agents.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines may position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Study on Inflammation : A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various sulfonamide compounds, including this one, demonstrating significant inhibition of inflammatory markers in vitro .
- Antimicrobial Activity Assessment : In vitro tests conducted against Gram-positive and Gram-negative bacteria showed that derivatives similar to this compound exhibited varying levels of antibacterial activity, warranting further investigation into its efficacy .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for 4-[3-(Pyrrolidin-1-yl)propanesulfonyl]aniline, and what purification methods are recommended?
The synthesis typically involves coupling reactions between pyrrolidine derivatives and sulfonated aniline precursors. A multi-step approach may include:
- Sulfonation : Introducing the sulfonyl group via reaction with propane sulfone derivatives under controlled pH and temperature.
- Amine coupling : Reacting the sulfonated intermediate with pyrrolidine using catalysts like palladium or copper-based systems.
- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients . Note: Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography : Resolves 3D molecular geometry, as demonstrated in studies of structurally similar compounds (e.g., 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline), where Hirshfeld surface analysis and DFT calculations validated bond lengths and intermolecular interactions .
- NMR spectroscopy : H and C NMR can confirm the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH) and sulfonyl group (δ ~125–135 ppm for SO) .
- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation.
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) due to the compound’s sulfonyl group, which may act as a hydrogen-bond acceptor.
- Receptor binding studies : Fluorescence polarization or SPR assays to test interactions with GPCRs or ion channels, leveraging the pyrrolidine moiety’s potential as a pharmacophore .
- Cytotoxicity screening : MTT assays on cell lines to establish baseline toxicity (IC values).
Advanced Research Questions
Q. How can contradictory results in biological activity assays be resolved?
Contradictions may arise from assay conditions or off-target effects. Methodological strategies include:
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects.
- Orthogonal assays : Use complementary techniques (e.g., thermal shift assays for target engagement alongside enzymatic assays).
- Metabolite profiling : LC-MS to rule out degradation products influencing activity .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Solvent optimization : Replace high-boiling solvents (e.g., xylene) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
- Catalyst screening : Test Pd(OAc), CuI, or organocatalysts to enhance coupling reaction rates.
- Temperature control : Lower reaction temperatures (e.g., 60°C vs. reflux) to suppress side reactions like over-sulfonation .
Q. How can computational modeling (e.g., DFT, molecular docking) predict its interactions with biological targets?
- DFT calculations : Optimize the molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., sulfonyl oxygen atoms as nucleophilic hotspots) .
- Molecular docking : Use software like AutoDock Vina to simulate binding poses with protein targets (e.g., cyclooxygenase-2), guided by crystallographic data from analogous compounds .
Q. What structural analogs of this compound have been studied, and how do substituents affect activity?
- Trifluoromethyl analogs : 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline (CAS 1158215-71-4) shows enhanced metabolic stability due to the electron-withdrawing CF group .
- Heterocyclic variants : Replacing pyrrolidine with piperidine reduces steric hindrance, improving binding affinity in some kinase assays .
Q. How can purification challenges (e.g., low yields, impurities) be mitigated during scale-up?
- Solvent recrystallization : Use mixed solvents (e.g., dichloromethane/hexane) to improve crystal formation.
- Chromatography : Employ flash chromatography with gradient elution for complex mixtures.
- Stability testing : Monitor for hygroscopicity or thermal decomposition, which may require inert atmosphere handling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
